![molecular formula C19H25BrN2O2 B12460286 N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12460286.png)
N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a cyclohexenyl group, making it an interesting subject for research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3-bromobenzylamine: This can be achieved by brominating benzylamine using bromine in the presence of a suitable solvent.
Formation of cyclohexenyl ethylamine: This involves the reaction of cyclohexene with ethylamine under specific conditions.
Coupling Reaction: The final step involves coupling 3-bromobenzylamine with cyclohexenyl ethylamine in the presence of butanediamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may interact with enzymes or receptors, leading to modulation of biological activities. The cyclohexenyl group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
- N-(3-chlorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- N-(3-fluorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- N-(3-methylbenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
Uniqueness
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
特性
分子式 |
C19H25BrN2O2 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
N'-[(3-bromophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]butanediamide |
InChI |
InChI=1S/C19H25BrN2O2/c20-17-8-4-7-16(13-17)14-22-19(24)10-9-18(23)21-12-11-15-5-2-1-3-6-15/h4-5,7-8,13H,1-3,6,9-12,14H2,(H,21,23)(H,22,24) |
InChIキー |
MYRTUFGDHJLADZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC(=O)CCC(=O)NCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)
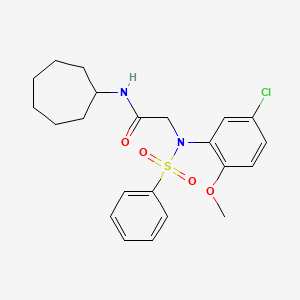
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)
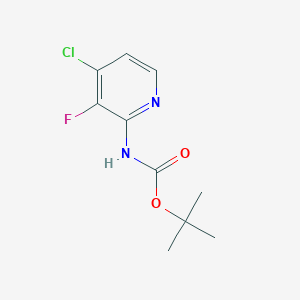
![N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12460242.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)
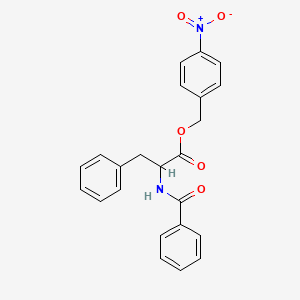
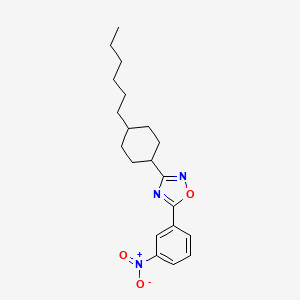

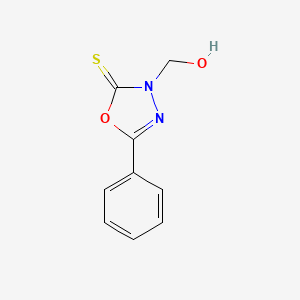
![N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide](/img/structure/B12460270.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460271.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12460280.png)
